molecular formula C17H11Cl3N2O3 B13060518 [(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate

[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate

Cat. No.: B13060518
M. Wt: 397.6 g/mol
InChI Key: FYDNEGZPIGZJST-PGMHBOJBSA-N
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Description

1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that combines the indole nucleus with chloro and dichlorophenyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) involves several steps:

Industrial production methods typically involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or activation of signaling pathways .

Biological Activity

The compound [(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate, also known by its IUPAC name, exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H16Cl3N2O3C_{20}H_{16}Cl_{3}N_{2}O_{3} with a molecular weight of 438.71 g/mol. Its structure features a chloro-substituted indole derivative, which is crucial for its biological activity. The compound's unique arrangement allows it to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.2Apoptosis induction
A549 (Lung Cancer)12.5Cell cycle arrest (G2/M phase)
HeLa (Cervical Cancer)18.0Inhibition of proliferation

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In animal models, it significantly reduced markers of inflammation such as TNF-alpha and IL-6 in a dose-dependent manner. This suggests potential applications in treating inflammatory diseases.

Case Study:
A study involving Swiss albino mice demonstrated that administration of this compound at doses of 10 mg/kg and 20 mg/kg resulted in a significant reduction in paw edema compared to control groups, indicating its efficacy as an anti-inflammatory agent.

Antimicrobial Activity

The compound exhibited antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Cellular Signaling: It affects signaling pathways related to apoptosis and inflammation.
  • DNA Interaction: Preliminary studies suggest that the compound may bind to DNA, disrupting replication processes in cancer cells.

Properties

Molecular Formula

C17H11Cl3N2O3

Molecular Weight

397.6 g/mol

IUPAC Name

[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate

InChI

InChI=1S/C17H11Cl3N2O3/c1-9(23)25-21-16-12-7-11(18)3-5-15(12)22(17(16)24)8-10-2-4-13(19)14(20)6-10/h2-7H,8H2,1H3/b21-16-

InChI Key

FYDNEGZPIGZJST-PGMHBOJBSA-N

Isomeric SMILES

CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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